molecular formula C20H19ClN6 B2945678 N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-65-2

N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2945678
CAS RN: 896004-65-2
M. Wt: 378.86
InChI Key: FAWNHPDKKWVOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including antimicrobial and antitumor effects .


Synthesis Analysis

The synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involve multi-component reactions (MCRs) . These reactions have gained tremendous importance in organic and medicinal chemistry due to their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

  • N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and similar compounds have been utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under eco-friendly energy sources like microwave irradiation and ultrasound (Al‐Zaydi, 2009).

Applications in Material Science

  • These compounds have been explored in the context of high glass transition and thermal stability of new pyridine-containing polyimides, demonstrating their utility in the development of materials with enhanced mechanical and thermal properties (Wang et al., 2008).

Hydrogen Bonding and Crystallography Studies

  • Research has been conducted on the hydrogen bonding in anhydrous versus hydrated forms of these compounds, providing insights into their structural and bonding characteristics in different states (Trilleras et al., 2008).

Pharmacological Research

  • These compounds have been studied for their adenosine receptor affinity, showing potential in medical applications such as the treatment of neurological disorders (Harden et al., 1991).

Development of Novel Polymers

  • The chemical structure of these compounds has been leveraged in the development of novel polymers with specific optical, thermal, and dielectric properties, contributing significantly to the field of polymer chemistry (Liu et al., 2015).

Antimicrobial and Anticancer Activity

  • Certain derivatives of N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown potential as antimicrobial and anticancer agents, highlighting their significance in pharmaceutical research (Hafez et al., 2016).

Study of Linked Heterocyclics

  • These compounds have been used in the synthesis and study of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, which have shown antimicrobial activity, demonstrating their versatility in chemical synthesis (Reddy et al., 2010).

Development of Fluorescent Polymers

  • Research has been conducted on the use of these compounds in the development of fluorescent polymers, which have applications in materials science and technology (Hamciuc et al., 2015).

Future Directions

New derivatives of cathinone still appear on the market, mainly due to their legal status . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . To the best of our knowledge, this is the first comprehensive report to fully characterize these cathinones .

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNHPDKKWVOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.